Bisindolylmaleimide XI Hydrochloride-d6
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Overview
Description
Bisindolylmaleimide XI-d6 (hydrochloride) is a deuterated derivative of Bisindolylmaleimide XI, a potent and selective inhibitor of protein kinase C (PKC). This compound is widely used in biochemical research due to its ability to modulate PKC activity, which plays a crucial role in various cellular processes, including cell proliferation, differentiation, and apoptosis .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Bisindolylmaleimide XI-d6 (hydrochloride) typically involves the incorporation of deuterium atoms into the Bisindolylmaleimide XI structure. This can be achieved through deuterium exchange reactions or by using deuterated starting materials. The reaction conditions often include the use of deuterated solvents and catalysts to facilitate the incorporation of deuterium atoms .
Industrial Production Methods
Industrial production of Bisindolylmaleimide XI-d6 (hydrochloride) follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to ensure high yield and purity of the final product. This may include the use of advanced purification techniques such as chromatography and crystallization .
Chemical Reactions Analysis
Types of Reactions
Bisindolylmaleimide XI-d6 (hydrochloride) undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert it into different reduced forms.
Substitution: It can undergo substitution reactions where functional groups are replaced by other groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. The reaction conditions typically involve controlled temperatures and pH to ensure the desired transformation .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce reduced derivatives. Substitution reactions result in compounds with different functional groups replacing the original ones .
Scientific Research Applications
Bisindolylmaleimide XI-d6 (hydrochloride) has a wide range of scientific research applications, including:
Chemistry: Used as a tool to study the mechanisms of PKC inhibition and to develop new inhibitors.
Biology: Helps in understanding the role of PKC in cellular processes such as signal transduction, cell proliferation, and apoptosis.
Medicine: Investigated for its potential therapeutic applications in diseases where PKC is implicated, such as cancer, cardiovascular diseases, and neurological disorders.
Industry: Utilized in the development of new drugs and therapeutic agents targeting PKC.
Mechanism of Action
Bisindolylmaleimide XI-d6 (hydrochloride) exerts its effects by selectively inhibiting protein kinase C. It binds to the ATP-binding site of PKC, preventing its activation and subsequent phosphorylation of target proteins. This inhibition disrupts various signaling pathways involved in cell proliferation, differentiation, and apoptosis .
Comparison with Similar Compounds
Similar Compounds
Bisindolylmaleimide I: Another potent PKC inhibitor with a similar structure but different selectivity and potency.
Bisindolylmaleimide III: Known for its selectivity towards different PKC isoforms.
Bisindolylmaleimide IV: Exhibits inhibitory activity against both PKC and other kinases.
Uniqueness
Bisindolylmaleimide XI-d6 (hydrochloride) is unique due to its deuterated nature, which can provide advantages in pharmacokinetics and metabolic stability. The incorporation of deuterium atoms can lead to slower metabolic degradation, potentially enhancing the compound’s efficacy and duration of action .
Properties
Molecular Formula |
C28H29ClN4O2 |
---|---|
Molecular Weight |
495.0 g/mol |
IUPAC Name |
3-[8-[[bis(trideuteriomethyl)amino]methyl]-6,7,8,9-tetrahydropyrido[1,2-a]indol-10-yl]-4-(1-methylindol-3-yl)pyrrole-2,5-dione;hydrochloride |
InChI |
InChI=1S/C28H28N4O2.ClH/c1-30(2)15-17-12-13-32-22-11-7-5-9-19(22)24(23(32)14-17)26-25(27(33)29-28(26)34)20-16-31(3)21-10-6-4-8-18(20)21;/h4-11,16-17H,12-15H2,1-3H3,(H,29,33,34);1H/i1D3,2D3; |
InChI Key |
HSPRASOZRZDELU-TXHXQZCNSA-N |
Isomeric SMILES |
[2H]C([2H])([2H])N(CC1CCN2C(=C(C3=CC=CC=C32)C4=C(C(=O)NC4=O)C5=CN(C6=CC=CC=C65)C)C1)C([2H])([2H])[2H].Cl |
Canonical SMILES |
CN1C=C(C2=CC=CC=C21)C3=C(C(=O)NC3=O)C4=C5CC(CCN5C6=CC=CC=C64)CN(C)C.Cl |
Origin of Product |
United States |
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